Vestalin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Vestalin, or norgesterone, is synthesized through a series of chemical reactions starting from testosterone or 19-nortestosteroneThe reaction conditions typically involve the use of strong bases and specific catalysts to facilitate these transformations .
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Vestalin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Vestalin has been studied for its applications in various fields:
Chemistry: Used as a model compound to study steroid chemistry and synthetic methodologies.
Biology: Investigated for its effects on hormone receptors and cellular processes.
Medicine: Formerly used in birth control pills to prevent pregnancy by mimicking the effects of natural progesterone.
Industry: Utilized in the development of synthetic hormones and related pharmaceuticals.
Mechanism of Action
Vestalin exerts its effects by binding to the progesterone receptor, which is a nuclear hormone receptor. Upon binding, it activates the receptor and modulates the expression of target genes involved in reproductive processes. This leads to changes in the endometrial lining, making it less suitable for implantation and thus preventing pregnancy .
Comparison with Similar Compounds
Norvinodrel: Another synthetic progestin with similar structure and function.
Vinylestrenolone: A related compound with a vinyl group at the 17α position.
Vinylnoretynodrel: Another derivative of 19-nortestosterone with similar properties.
Uniqueness: Vestalin is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike some related progestins, this compound is virtually devoid of androgenic activity, making it a more selective agonist of the progesterone receptor .
Properties
CAS No. |
8064-75-3 |
---|---|
Molecular Formula |
C40H52O4 |
Molecular Weight |
596.8 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethenyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H28O2.C20H24O2/c2*1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,16-18,22H,1,4-12H2,2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t2*16-,17-,18+,19+,20+/m11/s1 |
InChI Key |
JNZOKRGHUFPSQF-AQNHYYQESA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=C3CCC(=O)C4.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C=C)O)CCC4=C3CCC(=O)C4.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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